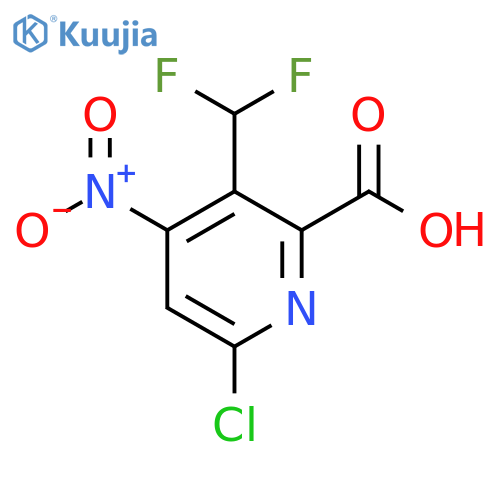Cas no 1806045-07-7 (6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid)

1806045-07-7 structure
商品名:6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid
CAS番号:1806045-07-7
MF:C7H3ClF2N2O4
メガワット:252.559527635574
CID:4873364
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid
-
- インチ: 1S/C7H3ClF2N2O4/c8-3-1-2(12(15)16)4(6(9)10)5(11-3)7(13)14/h1,6H,(H,13,14)
- InChIKey: MEUKQZJJOJSWAM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C(F)F)C(C(=O)O)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045561-1g |
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid |
1806045-07-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1806045-07-7 (6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
